molecular formula C6H8F4O2 B2773844 2,2,3,3-Tetrafluoropropyl propanoate CAS No. 2062-06-8

2,2,3,3-Tetrafluoropropyl propanoate

Cat. No.: B2773844
CAS No.: 2062-06-8
M. Wt: 188.122
InChI Key: OWMGACMLFUFHHT-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Ester Chemistry and Organofluorine Compounds Research

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has a rich history dating back to the 19th century. The unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and altered electronic characteristics, have led to the development of a wide range of applications for organofluorine compounds. These applications span from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers. wikipedia.orgnih.gov

Fluorinated esters, such as 2,2,3,3-Tetrafluoropropyl propanoate, are a subclass of organofluorine compounds that have garnered attention for their potential use as solvents, electrolytes in batteries, and as building blocks for more complex molecules. mdpi.comcip.com.cn The introduction of fluorine into an ester molecule can significantly modify its physical and chemical properties, including boiling point, viscosity, and electrochemical stability.

Historical Trajectory of Academic Inquiry on this compound and Related Fluorinated Propanoates

The formal study of organofluorine chemistry began well before the isolation of elemental fluorine itself. nih.govnih.gov Early work in the mid-19th century laid the groundwork for the field, with significant expansion in the 20th century driven by the development of new fluorination methods and the discovery of important applications for compounds like chlorofluorocarbons (CFCs) and polytetrafluoroethylene (PTFE). researchgate.netrsc.org

Direct academic inquiry specifically focused on this compound is limited in publicly available literature. However, the synthesis of related compounds, such as 2,2,3,3-tetrafluoropropionate salts and their subsequent conversion to C1-C4 alkyl esters of 2,2,3,3-tetrafluoropropionic acid, has been described in patent literature. This suggests that while dedicated academic studies on this specific ester may be scarce, its synthesis and potential utility have been recognized within an industrial context. The broader class of fluorinated propanoates and other fluorinated esters has been a subject of ongoing research, particularly in the context of developing new materials and functional fluids.

Significance and Scope of Current Academic Investigations

Current research in the field of fluorinated esters is largely driven by the demand for high-performance materials. One of the most active areas of investigation is their application in electrolytes for lithium-ion batteries. mdpi.comcip.com.cn Fluorinated solvents are sought after for their potential to improve battery safety and performance due to their non-flammable nature and wide electrochemical windows. cip.com.cn

While there are no prominent academic investigations centered solely on this compound at present, the broader exploration of fluorinated esters suggests that compounds of this nature hold potential for further study. The unique combination of a tetrafluoropropyl group and a propanoate moiety could impart specific solubility, viscosity, and stability characteristics that may be advantageous in various applications. Future research could explore its physical properties in detail and evaluate its performance in areas such as battery electrolytes, specialized lubricants, or as a niche solvent. The synthesis and properties of various fluorinated compounds continue to be an active area of research, indicating a sustained interest in the unique attributes that fluorine imparts to organic molecules. mdpi.comscitepress.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F4O2/c1-2-4(11)12-3-6(9,10)5(7)8/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMGACMLFUFHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Optimization for 2,2,3,3 Tetrafluoropropyl Propanoate

Conventional Esterification Routes and Derivative Synthesis

The most direct and conventional method for synthesizing 2,2,3,3-tetrafluoropropyl propanoate is the Fischer-Speier esterification. organic-chemistry.org This reaction involves the acid-catalyzed condensation of propanoic acid and 2,2,3,3-tetrafluoropropanol. nrochemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester product, an excess of one reactant (typically the alcohol) is used, or the water formed as a byproduct is removed. organic-chemistry.org Common acid catalysts for this process include strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. organic-chemistry.orgnrochemistry.com

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases its electrophilicity. youtube.com

Nucleophilic attack by the alcohol (2,2,3,3-tetrafluoropropanol) on the protonated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water). youtube.com

Elimination of water and subsequent deprotonation of the carbonyl oxygen yield the final ester product, this compound. nrochemistry.comyoutube.com

Alternative conventional routes involve the use of more reactive derivatives of propanoic acid, such as propionyl chloride or propanoic anhydride. These reagents react with 2,2,3,3-tetrafluoropropanol to form the ester, often without the need for a strong acid catalyst. While these methods can be faster and not limited by equilibrium, they are less atom-economical as they generate stoichiometric byproducts like HCl or an additional molecule of propanoic acid. organic-chemistry.org

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of fluorinated esters like this compound benefits significantly from various catalytic strategies.

Homogeneous catalysis for esterification involves a catalyst that is in the same phase as the reactants, typically a liquid phase. nih.gov For the synthesis of this compound, strong Brønsted acids such as sulfuric acid and p-toluenesulfonic acid, or Lewis acids, are commonly employed. organic-chemistry.org These catalysts function by activating the carboxylic acid toward nucleophilic attack by the alcohol. organic-chemistry.org While effective, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss, complicating purification and reuse. mdpi.com

Heterogeneous catalysis offers a solution to the separation issues encountered in homogeneous systems by using a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. mdpi.com For esterification reactions, solid acid catalysts are particularly relevant. researchgate.net Materials such as sulfonic acid-functionalized resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia have been investigated for ester synthesis. mdpi.comresearchgate.net

These solid acids possess active sites that can protonate the carboxylic acid, similar to their homogeneous counterparts, but with the distinct advantage of being easily separable from the reaction mixture by simple filtration. mdpi.com This facilitates catalyst recycling and allows for use in continuous flow reactors, making the process more environmentally friendly and cost-effective. nih.gov Research into catalysts like mesoporous stannosilicates has shown high activity and stability in the esterification of carboxylic acids with various alcohols. nih.gov

Catalyst TypePhaseAdvantagesDisadvantages
Homogeneous Same as reactantsHigh activity, mild conditionsDifficult to separate, potential for corrosion and waste
Heterogeneous Different from reactantsEasy separation, reusable, less corrosive, suitable for continuous flowMay require more severe conditions, potential for lower activity

Biocatalysis, particularly using enzymes like lipases, represents a green and highly selective method for ester synthesis. nih.gov Lipases can catalyze esterification reactions under mild conditions (temperature and pH), which helps to prevent side reactions and degradation of sensitive substrates. nih.gov These enzymes are also highly regioselective and enantioselective. researchgate.net

The synthesis of this compound can be achieved by reacting propanoic acid with 2,2,3,3-tetrafluoropropanol in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), often immobilized to enhance stability and reusability. researchgate.net The reaction is typically performed in a non-aqueous solvent or a solvent-free system to shift the equilibrium from hydrolysis to esterification. researchgate.netresearchgate.net The use of enzymes offers significant environmental benefits, including biodegradability of the catalyst and reduced energy consumption. nih.gov

Green Chemistry Principles in Synthetic Strategies

The application of green chemistry principles is crucial for developing sustainable and environmentally benign chemical processes. researchgate.net The synthesis of this compound can be optimized by considering these principles, particularly atom economy and waste minimization. psu.edu

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A reaction with high atom economy generates minimal waste. researchgate.net

The direct Fischer esterification of propanoic acid and 2,2,3,3-tetrafluoropropanol is an example of a reaction with a high theoretical atom economy:

C₂H₅COOH + C₃H₄F₄O → C₆H₉F₄O₂ + H₂O

The only byproduct is water, which is benign. nrochemistry.com In contrast, methods using stoichiometric reagents, like the reaction of propionyl chloride with the alcohol, have lower atom economy due to the formation of hydrogen chloride as a byproduct.

Catalytic methods are inherently superior to stoichiometric ones in this regard because the catalyst is used in small amounts and is not consumed in the reaction. researchgate.net Optimizing processes to use heterogeneous or enzymatic catalysts that can be recycled further minimizes waste. purkh.commdpi.com Waste reduction strategies also focus on process optimization, such as using continuous processing over batch processing to improve efficiency and reduce the generation of byproducts. purkh.com

Atom Economy Calculation for Fischer Esterification
CompoundFormulaMolecular Weight (g/mol)
Propanoic AcidC₃H₆O₂74.08
2,2,3,3-TetrafluoropropanolC₃H₄F₄O132.06
This compoundC₆H₈F₄O₂188.12
WaterH₂O18.02

Calculation:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100


Percent Atom Economy = (188.12 / (74.08 + 132.06)) x 100 = (188.12 / 206.14) x 100 ≈ 91.26%

Use of Safer Solvents and Reaction Media

The selection of solvents is a critical factor in the development of environmentally benign chemical processes. Traditional solvents often used in ester synthesis can be toxic, volatile, and difficult to dispose of. Green chemistry principles advocate for the use of safer alternatives that minimize environmental impact and enhance worker safety.

In the context of synthesizing this compound, several classes of greener solvents can be considered. These include bio-derived solvents, ionic liquids, and supercritical fluids. Bio-solvents such as ethyl lactate (B86563) and γ-valerolactone are derived from renewable resources and are often biodegradable. encyclopedia.pub Ionic liquids, with their low vapor pressure, can reduce air pollution and offer unique solubility characteristics. researchgate.net Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), present a non-toxic and non-flammable reaction medium from which the product can be easily separated. encyclopedia.pub

The choice of a safer solvent is guided by a combination of factors including its solvating power, boiling point, density, and toxicity profile. A comparison of the physicochemical properties of several green solvents highlights their potential as alternatives to conventional organic solvents.

Table 1: Physicochemical Properties of Selected Green Solvents

SolventMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Solubility in Water
Ethyl Lactate118.131541.03Miscible
γ-Valerolactone (GVL)100.122071.05Miscible
Dimethyl Carbonate (DMC)90.08901.07Sparingly soluble
2-Methyltetrahydrofuran (2-MeTHF)86.13800.86Sparingly soluble
Supercritical CO₂44.01>31.1 (critical temp.)VariableInsoluble

This table is generated based on data from multiple sources. encyclopedia.pubresearchgate.net

The use of these solvents can lead to cleaner production processes with reduced waste generation and lower environmental footprints.

Energy Efficiency in Reaction Design

One of the most promising approaches to process intensification is the transition from traditional batch reactors to continuous flow reactors. Flow chemistry offers several advantages in terms of energy efficiency. researchgate.net The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling precise temperature control and reducing the energy required for heating and cooling. mit.edu This enhanced heat management also improves reaction safety, particularly for exothermic esterification reactions.

Furthermore, continuous flow systems can lead to significantly shorter reaction times and higher product yields compared to batch processes, which translates to lower energy consumption per unit of product. researchgate.net The ability to integrate reaction and separation steps in a continuous manner further reduces energy-intensive workup procedures.

Table 2: Comparison of Batch vs. Continuous Flow Reactors for Esterification

ParameterBatch ReactorContinuous Flow Reactor
Heat Transfer Limited by surface area, potential for hotspotsExcellent, high surface-area-to-volume ratio
Reaction Time Typically longer (hours)Significantly shorter (minutes)
Energy Consumption Higher due to prolonged heating/cooling cyclesLower due to efficient heat transfer and shorter reaction times
Process Control More challenging to maintain uniform conditionsPrecise control over temperature, pressure, and mixing
Scalability Can be challenging, often requires reactor redesignMore straightforward by numbering-up or longer operation

This table is based on general principles and findings from comparative studies of batch and flow processes. researchgate.netstolichem.comyoutube.commdpi.com

By adopting continuous flow manufacturing, the synthesis of this compound can be made more energy-efficient, contributing to a more sustainable and economical production process.

Reaction Mechanism Elucidation and Kinetic Studies

A thorough understanding of the reaction mechanism and kinetics is fundamental for optimizing the synthesis of this compound. The most common method for its synthesis is likely the Fischer esterification of propanoic acid with 2,2,3,3-tetrafluoropropanol, catalyzed by a strong acid.

The Fischer esterification mechanism involves a series of reversible steps:

Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The alcohol (2,2,3,3-tetrafluoropropanol) acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final product, this compound. masterorganicchemistry.com

Kinetic studies are crucial for quantifying the rate of this reaction and understanding how it is influenced by various parameters such as temperature, catalyst concentration, and reactant ratios. The rate of esterification is known to be affected by the steric hindrance of both the carboxylic acid and the alcohol.

Table 3: Representative Pseudo Second-Order Rate Constants for the Batch Esterification of Fatty Acids with Different Alcohols

AlcoholTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
Methanol600.00018
Isopropanol600.00006
Butyl-cellosolve600.00011

Data adapted from a study on the esterification of palm fatty acids, illustrating the effect of alcohol structure on reaction kinetics. ucr.ac.cr

Emerging Synthetic Technologies and Scalability Research for Fluorinated Esters

The field of synthetic organic chemistry is continually evolving, with new technologies emerging that offer more efficient and sustainable routes to valuable compounds like fluorinated esters. Two such technologies that are particularly relevant are photocatalysis and advanced flow chemistry systems.

Photocatalysis utilizes visible light to drive chemical reactions, often under mild conditions. mdpi.com This technology has been successfully applied to the synthesis of fluorinated molecules, including the formation of C-F bonds and the introduction of fluorinated groups into organic substrates. mdpi.com Photocatalytic methods can offer alternative reaction pathways that are not accessible through traditional thermal methods, potentially leading to higher selectivity and yields.

Table 4: Examples of Photocatalytic Systems for Fluorination Reactions

PhotocatalystFluorinating AgentSubstrateProductYield (%)
[Ru(phen)₃]Cl₂CF₃SO₂ClArenesTrifluoromethylated arenesVaries
Methylene BlueCF₃SO₂Na / Phenyliodine(III) diacetateIndazolesTrifluoromethylated indazoles35-83
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Selectfluor®Tertiary alcoholsAlkyl fluoridesHigh

This table summarizes various photocatalytic systems used in fluorination reactions, demonstrating the versatility of this technology. mdpi.commdpi.com

Advanced Flow Chemistry Systems are being developed to enhance the scalability and efficiency of fluorinated ester production. These systems go beyond simple microreactors and can include features such as automated optimization, in-line analysis, and integrated purification modules. nih.gov The precise control over reaction parameters in flow reactors is particularly advantageous for handling highly reactive fluorinating agents and managing exothermic reactions safely. researchgate.net

Table 5: Flow Reactor Setups for Scalable Chemical Synthesis

Reactor TypeKey FeaturesAdvantages for Scalability
Microreactor High surface-area-to-volume ratio, excellent heat and mass transferPrecise control, enhanced safety, easy to number-up
Tubular Reactor Simple design, suitable for single-phase reactionsCost-effective, straightforward scale-up
Continuous Stirred-Tank Reactor (CSTR) Well-mixed, uniform temperature and concentrationGood for reactions with solids, well-understood kinetics
Photoreactor Incorporates a light source for photocatalysisEnables novel reaction pathways, mild conditions

This table outlines different types of flow reactors and their suitability for scaling up chemical production. apeloa.com

The scalability of these emerging technologies is a key area of research. For instance, the numbering-up of microreactors, where multiple reactors are run in parallel, is a common strategy to increase production capacity without changing the optimized reaction conditions. mit.edu These advancements in synthetic technologies are paving the way for the large-scale, sustainable, and cost-effective production of this compound and other valuable fluorinated esters.

Chemical Reactivity and Transformation Pathways of 2,2,3,3 Tetrafluoropropyl Propanoate

Hydrolysis and Solvolysis Reaction Research

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. For fluorinated esters, the rate and mechanism of hydrolysis are significantly influenced by the electronic effects of the fluorine atoms. The strong electron-withdrawing nature of the tetrafluoroalkyl group is expected to make the carbonyl carbon of 2,2,3,3-tetrafluoropropyl propanoate more electrophilic and thus more susceptible to nucleophilic attack by water.

Research on the hydrolysis of perfluoroalkyl and polyfluoroalkyl substances (PFAS) containing ester functionalities indicates that these reactions can lead to the formation of more persistent perfluorinated carboxylic acids (PFCAs) and fluorotelomer alcohols. acs.orgacs.org The hydrolysis rates of carboxylic acid esters are pH-dependent, with increased rates observed under both acidic and basic conditions compared to neutral pH. core.ac.uk For perfluorinated alkyl esters, quantitative structure-activity relationship (QSAR) models have been used to predict hydrolysis half-lives, highlighting the importance of factors like the pKa of the corresponding alcohol and carboxylic acid. acs.orgacs.org

In the case of this compound, hydrolysis would yield propanoic acid and 2,2,3,3-tetrafluoropropanol. The general mechanisms are as follows:

Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water.

Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This process is irreversible as the resulting carboxylate anion is resonance-stabilized.

Studies on the solvolysis of other fluorinated esters, such as alkyl trifluoroacetates, have shown that the mechanism can shift from a bimolecular acyl-oxygen cleavage (BAc2) for primary and secondary esters to a unimolecular SN1 pathway for tertiary esters. researchgate.net Given that 2,2,3,3-tetrafluoropropanol is a primary alcohol, the solvolysis of its propanoate ester is expected to proceed via a BAc2 mechanism.

Table 1: Expected Products of this compound Hydrolysis

ReactantReagents/ConditionsProducts
This compoundH2O, H+ (catalyst)Propanoic acid, 2,2,3,3-Tetrafluoropropanol
This compoundH2O, OH- (catalyst)Propanoate salt, 2,2,3,3-Tetrafluoropropanol

Transesterification Reactions and Derivative Synthesis Research

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base. wikipedia.org For this compound, this reaction can be used to synthesize other esters of propanoic acid or other 2,2,3,3-tetrafluoropropyl esters.

The general equation for the transesterification of this compound is: CH3CH2COOCH2CF2CF2H + R'OH ⇌ CH3CH2COOR' + HCF2CF2CH2OH

This equilibrium reaction can be driven towards the products by using an excess of the reactant alcohol (R'OH) or by removing one of the products, such as the volatile 2,2,3,3-tetrafluoropropanol.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound is centered around the electrophilic carbonyl carbon of the ester group. This site is susceptible to attack by a wide range of nucleophiles. The electron-withdrawing effect of the four fluorine atoms on the propyl chain enhances the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles than its non-fluorinated counterpart, propyl propanoate.

Nucleophilic Reactivity:

Common nucleophilic substitution reactions at the acyl carbon include reactions with:

Amines (Aminolysis): to form N-substituted propanamides.

Grignard reagents: to form tertiary alcohols after initial formation of a ketone.

Hydride reagents: (see Section 3.4)

While specific studies on this compound are scarce, the general principles of ester reactivity apply. The reaction with a nucleophile (Nu-) would proceed through a tetrahedral intermediate. The leaving group would be the 2,2,3,3-tetrafluoropropoxide anion.

Electrophilic Reactivity:

The sites for electrophilic attack on this compound are the lone pairs of electrons on the oxygen atoms. Protonation of the carbonyl oxygen by an acid is the first step in acid-catalyzed hydrolysis and transesterification, which activates the ester towards nucleophilic attack. The molecule itself is not typically considered an electrophile in the context of substitution or addition reactions on its alkyl chains under standard conditions. However, under superacidic conditions, reactions involving protonation of the ester can lead to further transformations. nih.gov

Reductive and Oxidative Transformation Investigations

Reductive Transformations:

Esters are readily reduced by strong reducing agents such as lithium aluminum hydride (LiAlH4). libretexts.org The reduction of this compound with LiAlH4 is expected to yield two alcohol products: 1-propanol (B7761284) and 2,2,3,3-tetrafluoropropanol. libretexts.org The reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon.

CH3CH2COOCH2CF2CF2H + LiAlH4 → CH3CH2CH2OH + HCF2CF2CH2OH

Milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters. Other methods for the partial reduction of esters to aldehydes exist but often require specific catalysts and conditions to avoid over-reduction to the alcohol. chemrxiv.org

Oxidative Transformations:

The ester functional group is generally resistant to oxidation. The tetrafluoropropyl group, due to the strong C-F bonds and the electron-withdrawing nature of fluorine, is also highly stable towards oxidation. Therefore, this compound is not expected to undergo facile oxidative transformations under typical laboratory conditions. The oxidation of fluorinated organic compounds often requires harsh conditions or specialized reagents. nih.govnih.gov While methods for the oxidative fluorination of carboxylic acids and alcohols to acyl fluorides have been developed, the direct oxidation of a fluorinated ester like this is not a common transformation. acs.org

Role as a Chemical Intermediate in Complex Organic Synthesis

The utility of this compound as a chemical intermediate lies in its ability to introduce the 2,2,3,3-tetrafluoropropyl group into other molecules or to serve as a precursor for other propanoic acid derivatives.

A key application is in the synthesis of other fluorinated compounds. For example, hydrolysis or alcoholysis of the ester provides access to 2,2,3,3-tetrafluoropropanol, which is a valuable building block in its own right. This alcohol can be used in the synthesis of other esters, ethers, and fluorinated materials. For instance, 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether has been synthesized from 2,2,3,3-tetrafluoropropyl alcohol. chemimpex.comchemicalbook.com

Furthermore, the synthesis of 2,2,3,3-tetrafluoropropionate esters is described in the patent literature as being derived from the corresponding salts. google.com This indicates that the ester can be a stable form for handling and subsequent reaction. The synthesis of complex molecules, such as tetrafluorinated analogues of fenoprofen (B1672519) and ketoprofen, has been achieved through electrochemical carboxylation of pentafluoroethylarenes, showcasing the incorporation of similar fluorinated propanoic acid moieties into pharmacologically relevant scaffolds. uq.edu.au

Table 2: Summary of Potential Synthetic Transformations

Reaction TypeReagentsPotential Products
HydrolysisAcid or BasePropanoic acid/salt, 2,2,3,3-Tetrafluoropropanol
TransesterificationR'OH, Acid/Base catalystNew propanoate ester (CH3CH2COOR'), 2,2,3,3-Tetrafluoropropanol
AminolysisR'R''NHN,N-disubstituted propanamide, 2,2,3,3-Tetrafluoropropanol
ReductionLiAlH41-Propanol, 2,2,3,3-Tetrafluoropropanol

Advanced Analytical and Spectroscopic Characterization Methodologies for 2,2,3,3 Tetrafluoropropyl Propanoate Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniquesnih.govipb.ptresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of fluorinated organic molecules like 2,2,3,3-Tetrafluoropropyl propanoate. rsc.org The presence of the fluorine nucleus (¹⁹F), with its 100% natural abundance and high sensitivity, offers a powerful analytical handle in addition to standard proton (¹H) and carbon-13 (¹³C) NMR. rsc.org

Isotopic Labeling for Mechanistic and Structural Insights (e.g., ¹³C NMR)libretexts.orgrsc.orgsigmaaldrich.com

While ¹³C NMR is a fundamental technique, its low natural abundance (~1.1%) can limit sensitivity, especially for detecting quaternary carbons or for quantitative analysis. Isotopic labeling, which involves synthesizing the molecule with ¹³C-enriched precursors, is a powerful strategy to overcome this limitation. libretexts.orgnih.gov

Research Findings:

For a molecule like this compound, selective ¹³C enrichment at specific positions (e.g., the carbonyl carbon of the propanoate group or the carbons in the fluorinated propyl chain) can provide significant advantages. researchgate.net

Enhanced Signal Intensity: Labeling dramatically increases the signal-to-noise ratio for the enriched carbon atoms, reducing acquisition times and enabling the detection of minor species or reaction intermediates. nih.gov

Mechanistic Studies: By tracing the ¹³C label from reactants to products, researchers can elucidate reaction mechanisms, track bond formations and cleavages, and understand rearrangement processes. libretexts.org

Unambiguous Signal Assignment: Isotopic enrichment simplifies complex spectra. For instance, labeling the carbonyl carbon would confirm its assignment in the ¹³C NMR spectrum, which typically appears in the 170-220 ppm range. libretexts.org

Carbon-Carbon Coupling: In uniformly ¹³C-labeled molecules, it becomes possible to observe ¹³C-¹³C spin-spin coupling (J-coupling), which provides direct evidence of the carbon skeleton's connectivity through experiments like INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment). nih.gov

Table 1: Potential Applications of ¹³C Isotopic Labeling in this compound Research

Labeling StrategyTarget Carbon PositionPrimary Research InsightRelevant NMR Experiment
Selective LabelingPropanoate Carbonyl (C=O)Confirming chemical shift assignment; studying esterification/hydrolysis kinetics.1D ¹³C NMR
Selective LabelingPropyl Chain (e.g., -CH₂)Elucidating fragmentation pathways in mass spectrometry; confirming ¹³C-¹⁹F coupling.¹³C NMR, ¹³C-¹⁹F Correlation Spectroscopy
Uniform LabelingAll CarbonsComplete mapping of the carbon framework; de novo structure confirmation.2D INADEQUATE

Multi-dimensional NMR Spectroscopy for Complex Systems

For molecules with multiple spin systems and potential for spectral overlap, one-dimensional NMR spectra are often insufficient for complete structural assignment. Multi-dimensional NMR techniques are essential for resolving these complexities. nih.govresearchgate.net In the case of this compound, the interplay between ¹H, ¹³C, and ¹⁹F nuclei can be fully mapped using a suite of 2D experiments. nih.gov

Research Findings:

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the propanoate ethyl group, confirming the connectivity between the CH₃ and CH₂ protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom it is directly attached to. It would definitively link the proton signals of the propanoate and tetrafluoropropyl moieties to their corresponding carbon signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings (typically over 2-3 bonds) between protons and carbons. For this compound, it would be crucial for establishing the key connection across the ester linkage, showing a correlation between the -OCH₂- protons of the propyl group and the carbonyl carbon of the propanoate group.

¹⁹F-¹³C Correlation: Given the four fluorine atoms, experiments like ¹⁹F-¹³C HSQC are invaluable. They provide unambiguous assignment of the fluorinated carbons (-CF₂-CF₂H) by correlating them with their attached fluorine atoms, leveraging the large chemical shift dispersion of ¹⁹F NMR. rsc.org

¹⁹F-¹⁹F COSY: This experiment can reveal through-bond couplings between the non-equivalent fluorine nuclei in the -CF₂-CF₂H moiety, helping to assign their specific positions within the chain. nih.gov

Mass Spectrometric Approaches for Structural Elucidation and Purity Assessmentnih.govescholarship.org

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for confirming its structure through fragmentation analysis. mdpi.com When coupled with a separation technique like Gas Chromatography (GC-MS), it also serves as a powerful method for assessing purity and identifying trace impurities. nih.gov

Research Findings:

Ionization Techniques: The choice of ionization method is critical.

Electron Ionization (EI): This high-energy technique typically results in extensive and reproducible fragmentation. The resulting mass spectrum serves as a "fingerprint" for the molecule, showing characteristic fragments such as the loss of the propionyl group ([M-73]⁺) or cleavage within the fluorinated chain. The molecular ion peak may be weak or absent. nih.gov

Chemical Ionization (CI) or Electrospray Ionization (ESI): These are "softer" ionization techniques that impart less energy to the molecule. They are more likely to produce an abundant signal for the intact protonated molecule [M+H]⁺, allowing for accurate determination of the molecular weight using high-resolution mass spectrometry (HRMS). mdpi.com

Tandem Mass Spectrometry (MS/MS): This technique provides deeper structural insights. The molecular ion (or a prominent fragment ion) is isolated and then fragmented through collision-induced dissociation (CID). mdpi.com Analyzing the resulting daughter ions allows for a step-by-step reconstruction of the molecule's structure. For this compound, MS/MS could be used to confirm the sequence of the fluorinated alkyl chain and its connection to the propanoate group.

Purity Assessment: In GC-MS analysis, the total ion chromatogram (TIC) separates the target compound from any volatile impurities. The mass spectrum of each impurity can then be analyzed to identify its structure, which is critical for quality control and reaction monitoring.

Chromatographic Method Development for Quantitative and Qualitative Analysiseuropa.eu

Chromatography is the primary method for separating this compound from reactants, byproducts, and other impurities, enabling both its quantification and purity assessment. The development of robust and reliable methods is essential for routine analysis in research and industrial settings.

High-Performance Liquid Chromatography (HPLC) Method Optimizationresearchgate.netnih.govresearchgate.net

For the analysis of moderately polar compounds like esters, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective technique. researchgate.net Method optimization involves adjusting various parameters to achieve the desired separation (resolution), sensitivity, and analysis time. nih.gov

Research Findings:

A validated RP-HPLC method for this compound would likely involve the optimization of several key parameters. Because the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 205-215 nm) would be necessary to detect the ester carbonyl group. The primary goal of optimization is to find conditions that provide a sharp, symmetrical peak for the target compound, well-separated from any potential impurities.

Table 2: Example Parameters for an Optimized HPLC Method for this compound Analysis

ParameterOptimized ConditionRationale
Stationary Phase (Column)C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar organic molecules.
Mobile PhaseAcetonitrile / Water GradientAllows for the elution of compounds with a range of polarities. A gradient (e.g., starting at 50:50 and increasing acetonitrile) can sharpen peaks and reduce run time.
Flow Rate1.0 mL/minA standard flow rate that provides a good balance between analysis time and column efficiency.
Column Temperature30 °CMaintaining a constant temperature ensures reproducible retention times.
DetectionUV at 210 nmSuitable for detecting the weak absorbance of the ester carbonyl group.
Injection Volume10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.

Gas Chromatography (GC) Applications in Purity Analysis and Reaction Monitoringgoogle.comnih.govbibliotekanauki.pl

Given its likely volatility, Gas Chromatography (GC) is an excellent technique for the analysis of this compound. researchgate.net It is particularly well-suited for determining purity with high accuracy and for real-time monitoring of its synthesis. bibliotekanauki.pl

Research Findings:

Purity Analysis: When using a flame ionization detector (FID), which responds proportionally to the number of carbon atoms, GC can be used for highly accurate purity assessments. The relative peak area of the main compound compared to the total area of all peaks (area normalization method) gives a quantitative measure of purity, assuming all components have a similar response factor. google.com

Reaction Monitoring: Small aliquots can be taken from a reaction mixture at different time points, quenched, and injected into the GC. This allows chemists to track the disappearance of starting materials (e.g., 2,2,3,3-tetrafluoropropanol and propionyl chloride) and the appearance of the this compound product. This data is crucial for determining reaction kinetics and optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

Table 3: Typical Parameters for a GC Method for Purity Analysis of this compound

ParameterTypical SettingPurpose
ColumnCapillary column (e.g., DB-5, 30 m x 0.25 mm)A non-polar column that separates compounds primarily based on boiling point.
Carrier GasHelium or HydrogenInert mobile phase to carry the analyte through the column.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the sample.
Oven ProgramStart at 50°C, ramp at 10°C/min to 280°CA temperature gradient allows for the separation of volatile starting materials from the higher-boiling ester product.
DetectorFlame Ionization Detector (FID)Provides high sensitivity for organic compounds.
Detector Temperature280 °CPrevents condensation of the analyte as it exits the column.

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the powerful separation capabilities of chromatography with the detailed identification power of spectrometry. electronicsandbooks.com This approach is fundamental in the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, typically using electron ionization (EI), the molecule is bombarded with high-energy electrons (70 eV), causing it to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern provides significant structural information. For this compound, key fragmentation pathways would be predicted based on the ester functional group and the fluorinated alkyl chain. Common fragmentations for esters include cleavage at the bonds adjacent to the carbonyl group (α-cleavage). whitman.edu For this molecule, fragmentation would likely involve the loss of the propionyl group or the tetrafluoropropyl group. The presence of fluorine atoms can also lead to characteristic losses of F (19 u) or HF (20 u). whitman.eduwhitman.edu

Table 1: Predicted GC-MS (Electron Ionization) Fragmentation for this compound This table is based on theoretical fragmentation patterns for esters and fluorinated compounds.

m/z (Mass/Charge)Predicted Fragment IonFragmentation Pathway
188[C6H8F4O2]•+Molecular Ion (M•+)
131[CHF2CF2CH2O]+Loss of propionyl radical (•COCH2CH3)
113[CHF2CF2CH2]+Loss of propanoate group (•OOCCH2CH3)
81[CHF2CF2]+Cleavage within the fluorinated chain
57[CH3CH2CO]+Propionyl cation, from cleavage at the ester oxygen
51[CHF2]+Fragment from the fluorinated chain
29[CH3CH2]+Ethyl cation, from fragmentation of the propionyl group

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a complementary technique, particularly useful for compounds that are thermally unstable, not sufficiently volatile for GC, or part of highly complex matrices. nih.gov LC separates components in the liquid phase, after which the eluent is introduced into the mass spectrometer. A critical component of LC-MS is the ionization source, which converts the liquid-phase analytes into gas-phase ions.

For fluorinated compounds, soft ionization techniques are typically employed. Electrospray ionization (ESI) is common, although Atmospheric Pressure Chemical Ionization (APCI) can also be effective. numberanalytics.com Given the electronegativity of fluorine, Negative Chemical Ionization (NCI) can offer high selectivity and sensitivity for per- and polyfluoroalkyl substances (PFAS). nih.gov LC-MS/MS, which involves tandem mass spectrometry, can further enhance selectivity and sensitivity, making it a powerful method for quantifying trace levels of fluorinated compounds in complex samples like environmental wastewater. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about a molecule's functional groups and three-dimensional structure (conformation). ksu.edu.sa IR spectroscopy relies on the absorption of infrared light by molecular vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is based on the inelastic scattering of laser light from molecular vibrations that cause a change in the molecule's polarizability. ksu.edu.sa

For this compound, these techniques can identify key functional groups. The most prominent band in the IR spectrum would be the strong C=O stretching vibration of the ester group. docbrown.info The C-O stretching vibrations of the ester linkage and the strong C-F stretching vibrations of the fluorinated alkyl chain would also be characteristic. nih.govresearchgate.net Raman spectroscopy is particularly sensitive to homonuclear bonds and symmetric vibrations, providing complementary data.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on typical values for the listed functional groups.

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretching (alkyl)2850 - 3000MediumStrong
C=O Stretching (ester)1735 - 1750Very StrongMedium
C-H Bending (alkyl)1360 - 1470MediumMedium
C-O-C Stretching (ester)1100 - 1300StrongWeak
C-F Stretching1000 - 1200Very StrongMedium-Weak

Furthermore, vibrational spectroscopy is a powerful tool for conformational analysis. Molecules with single bonds, such as this compound, can exist as a mixture of different rotational isomers (conformers). nih.gov These conformers may have distinct vibrational frequencies. By analyzing spectra at different temperatures or in different physical states (gas, liquid, solid), it is possible to identify bands corresponding to different conformers and determine their relative stabilities. nih.govresearchgate.net For fluorinated alkanes, specific C-F stretching bands have been shown to be sensitive markers of the molecular environment and can exhibit broadening due to faster conformational dynamics. nih.gov

Hyphenated Spectroscopic Techniques in Comprehensive Characterization Research

Beyond mass spectrometry, chromatography can be coupled with other spectroscopic techniques for comprehensive analysis. Gas Chromatography-Infrared Spectroscopy (GC-IR) is a powerful hyphenated method that combines the separation of GC with the identification capabilities of FTIR. As components elute from the GC column, they pass through an interface (such as a light-pipe or a solid-phase deposition system) where their infrared spectrum is recorded in real-time. mdpi.comnih.gov

The primary advantage of GC-IR is its ability to distinguish between isomers. mdpi.com Structural isomers often have very similar or identical mass spectra, making them difficult to differentiate with GC-MS alone. However, their infrared spectra are unique due to different arrangements of atoms and bonds. For an analysis involving this compound, GC-IR could be used to unequivocally confirm the identity of the eluted peak by matching its vapor-phase IR spectrum with a reference, providing definitive evidence of the ester and tetrafluoroalkyl functional groups.

In Situ Spectroscopic Monitoring of Reactions Involving this compound

Understanding and optimizing chemical reactions requires monitoring the concentration of reactants, intermediates, and products in real-time. In situ (in the reaction vessel) spectroscopy allows for continuous analysis without the need for sampling, providing valuable kinetic and mechanistic data. youtube.com

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly effective technique for in situ reaction monitoring. xjtu.edu.cn An ATR probe is inserted directly into the reaction mixture, and the IR spectrum is recorded continuously. researchgate.net This method is well-suited for monitoring the synthesis of this compound. For example, in an esterification reaction between 2,2,3,3-tetrafluoropropanol and a propionylating agent (e.g., propionyl chloride or propanoic anhydride), the reaction progress can be followed by:

Tracking Reactant Consumption: Monitoring the decrease in the intensity of the broad O-H stretching band of the alcohol reactant (around 3300-3500 cm⁻¹).

Tracking Product Formation: Monitoring the increase in the intensity of the sharp, strong C=O stretching band of the ester product (around 1740 cm⁻¹). youtube.com

This real-time data allows for the precise determination of reaction rates, the identification of the reaction endpoint, and the detection of any transient intermediates or byproducts, leading to improved process control and optimization. youtube.comyoutube.com

Applications in Advanced Materials Science and Chemical Technologies Research

Role as a Specialty Solvent or Co-solvent in Specific Chemical Processes

There is a lack of specific published research investigating the functional role of 2,2,3,3-Tetrafluoropropyl propanoate as a specialty solvent or co-solvent in distinct chemical processes. Although fluorinated esters are sometimes explored for their unique solubility characteristics, specific applications or studies quantifying the performance of this compound for this purpose have not been identified in the available scientific literature.

Application as a Reagent or Building Block in Organic Synthesis Research

Research into Its Use in High-Performance Fluids and Lubricants

An extensive review of publicly accessible research reveals no studies focused on the application of this compound in the formulation of high-performance fluids or lubricants. While fluorinated compounds are known for their high thermal stability and chemical inertness, making them candidates for such applications, there is no specific data or research available that evaluates the properties and performance of this compound as a lubricant or functional fluid.

Electrochemical Applications Research

There is no available scientific literature or research data concerning the use of this compound in electrochemical applications. Searches for its use as an electrolyte component, additive, or in any other capacity within electrochemical systems did not yield any relevant studies. Research into fluorinated electrolyte components often focuses on other classes of molecules, such as fluorinated carbonates and ethers, to enhance the performance and safety of devices like lithium-ion batteries.

Computational and Theoretical Investigations of 2,2,3,3 Tetrafluoropropyl Propanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 2,2,3,3-Tetrafluoropropyl propanoate. These computational methods provide detailed insights into the molecule's properties at an atomic level. mdpi.comemerginginvestigators.org

Electronic Structure Analysis: Calculations are typically performed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. From this optimized structure, a range of electronic properties can be derived. The distribution of electron density and the electrostatic potential are mapped to identify electron-rich and electron-deficient regions, which are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For fluorinated esters like this compound, the highly electronegative fluorine atoms significantly influence the electronic distribution, typically lowering the HOMO and LUMO energy levels.

Below is an interactive data table summarizing key electronic properties that could be obtained for this compound using DFT calculations.

PropertyCalculated ValueSignificance
HOMO Energy-8.5 eVIndicates electron-donating ability
LUMO Energy1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap9.7 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DMeasures the molecule's overall polarity
Mulliken Charge on Carbonyl Carbon+0.65 eHighlights the electrophilic nature of this site

Note: The values in this table are illustrative and represent typical results from DFT calculations for similar fluorinated esters.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of this compound in various environments. mdpi.comuq.edu.aunih.gov These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and intermolecular interactions.

Conformational Landscape: The presence of several rotatable single bonds in this compound gives rise to multiple possible conformations (rotamers). MD simulations can systematically explore these rotational degrees of freedom to identify low-energy, stable conformers. By simulating the molecule in a vacuum or in a solvent, a potential energy surface can be mapped out, revealing the relative energies of different conformers and the energy barriers for interconversion between them. The fluorinated alkyl chain is expected to exhibit specific conformational preferences due to steric and electrostatic interactions involving the fluorine atoms.

An interactive data table below presents a hypothetical conformational analysis of this compound, showing the relative energies of different conformers.

ConformerDihedral Angle (O-C-C-C)Relative Energy (kcal/mol)Population (%)
Anti180°0.0065
Gauche (+)60°1.2517.5
Gauche (-)-60°1.2517.5

Note: This data is hypothetical and serves to illustrate the type of information obtained from conformational analysis via MD simulations.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for the detailed investigation of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.comnih.govmdpi.com

Transition State Theory: A key aspect of these studies is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational algorithms can search for these saddle points on the potential energy surface. Once a transition state structure is found, its vibrational frequencies are calculated to confirm that it corresponds to a true transition state (identified by a single imaginary frequency). The energy of the transition state relative to the reactants gives the activation energy, which is essential for calculating theoretical reaction rates using transition state theory.

Investigating Fluorine's Influence: The presence of the tetrafluoro-substituted group is expected to significantly impact the reaction mechanism and kinetics. The strong electron-withdrawing nature of the fluorine atoms would make the carbonyl carbon more electrophilic and could influence the stability of intermediates and transition states. Computational studies can precisely quantify these electronic effects and provide a rationale for the observed reactivity of this compound compared to its non-fluorinated analogs.

Structure-Reactivity Relationship Modeling and Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a compound with its reactivity or physical properties. researchgate.net For this compound, such models can be developed to predict its behavior in various chemical processes.

Model Development: The first step in QSAR/QSPR modeling is to generate a dataset of structurally related compounds and their corresponding experimental or computationally derived reactivity data (e.g., reaction rates, equilibrium constants). For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that links the descriptors to the observed reactivity. The goal is to find a statistically significant equation that can predict the reactivity of new, untested compounds based solely on their calculated descriptors.

Application to this compound: A QSAR model could be developed for a series of fluorinated propanoates, including this compound, to predict their hydrolysis rates. Descriptors could include parameters that quantify the electronic effects of the fluorinated alkyl group and steric factors. Such a model would be valuable for designing new esters with desired reactivity profiles, for instance, in the context of developing biodegradable materials or specialty chemicals.

Development of Predictive Models for Chemical Behavior

The development of predictive models for the chemical behavior of this compound integrates the insights gained from quantum chemical calculations, molecular dynamics simulations, and structure-reactivity relationship studies. acs.orgmdpi.comdigitellinc.comacs.org These models aim to provide accurate predictions of the compound's properties and reactivity under various conditions, which is crucial for applications in chemical engineering and materials science.

Kinetic and Thermodynamic Modeling: By combining activation energies calculated from transition state theory with thermodynamic data, it is possible to build kinetic models that predict reaction rates as a function of temperature and concentration. acs.org For instance, a model could be developed to predict the rate of esterification or transesterification reactions involving this compound. Thermodynamic models, based on calculated Gibbs free energies of reaction, can predict the position of chemical equilibrium and thus the maximum achievable yield of a reaction.

Integrated Computational Approaches: More advanced predictive models can be created by coupling different computational techniques. For example, results from quantum chemical calculations (like partial charges) can be used to refine the force fields employed in molecular dynamics simulations, leading to more accurate simulations of the compound's behavior in complex environments. Machine learning models can be trained on large datasets of computational results to predict a wide range of properties, from spectroscopic signatures to reaction outcomes, with high speed and accuracy. These predictive tools are invaluable for the in silico screening of new chemical entities and the optimization of chemical processes.

Environmental Fate and Degradation Studies of 2,2,3,3 Tetrafluoropropyl Propanoate

Biodegradation Pathways and Mechanisms in Environmental Systems

The biodegradation of polyfluorinated compounds is a complex process influenced by the microbial communities present and various environmental factors. dtu.dk While specific studies on 2,2,3,3-Tetrafluoropropyl propanoate are limited, research on analogous fluorinated esters and acids provides insight into potential metabolic pathways.

Microbial degradation of fluorinated substances can occur through several mechanisms, including hydrolytic, oxidative, and reductive reactions. nih.gov For ester compounds, the initial step in biodegradation is often the enzymatic hydrolysis of the ester bond. In the case of this compound, this would yield 2,2,3,3-Tetrafluoropropanol and propanoic acid. The subsequent degradation of these products would then depend on their individual biodegradability.

Recent studies have reported the enzymatic defluorination of compounds like 2,3,3,3-tetrafluoropropionic acid, indicating that microbial systems possess the capability to cleave C-F bonds, although this process can be slow. nih.gov The biodegradation of fluorotelomer alcohols (FTOHs), which are structurally related to the alcohol moiety of this compound, is known to yield poly- and perfluorinated acids. tandfonline.com It is plausible that similar pathways could be involved in the breakdown of 2,2,3,3-Tetrafluoropropanol.

Potential Biodegradation Steps for this compound

StepReactionPotential ProductsEnzymatic Process
1Ester Hydrolysis2,2,3,3-Tetrafluoropropanol and Propanoic AcidEsterases
2Oxidation of Alcohol2,2,3,3-Tetrafluoropropanoic AcidAlcohol Dehydrogenases
3DefluorinationVarious fluorinated and non-fluorinated intermediatesDefluorinases/Oxygenases

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, including photolysis and hydrolysis, are critical in determining the environmental fate of chemical compounds.

Photolysis: Photolysis, or the breakdown of compounds by light, can also contribute to the degradation of organic chemicals in the environment. nih.gov The effectiveness of photolysis depends on the compound's ability to absorb light at environmentally relevant wavelengths. For many fluorinated compounds, direct photolysis is not a major degradation pathway. However, indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals, can be more significant. nih.gov The atmospheric degradation of some hydrofluoroolefins, for example, leads to the formation of trifluoroacetic acid (TFA), a persistent environmental contaminant. nih.govunep.org

The following table summarizes the key abiotic degradation processes and their potential relevance to this compound.

Abiotic Degradation Processes for this compound

ProcessDescriptionPotential ProductsEnvironmental Relevance
HydrolysisCleavage of the ester bond by reaction with water.2,2,3,3-Tetrafluoropropanol and Propanoic AcidPotentially significant in aquatic systems, especially at neutral to alkaline pH. tandfonline.com
PhotolysisDegradation by direct or indirect reaction with sunlight.Fluorinated acids and other smaller molecules.May contribute to atmospheric degradation, but likely less significant than hydrolysis in aquatic environments. nih.gov

Environmental Persistence and Mobility Research

The persistence and mobility of a chemical determine its distribution and potential for long-range transport in the environment.

Persistence: Due to the strength of the C-F bond, many fluorinated compounds are persistent in the environment. mdpi.com The ultimate degradation products of many fluorinated substances, such as trifluoroacetic acid (TFA), are extremely stable. unep.org While the ester linkage in this compound provides a point of vulnerability for degradation, the resulting fluorinated alcohol and its subsequent breakdown products may exhibit significant persistence.

Mobility: The mobility of a compound in soil and water is governed by its partitioning behavior, often described by the organic carbon-water (B12546825) partition coefficient (Koc). Chemicals with low Koc values are more mobile and can leach into groundwater. researchgate.net The water solubility of a compound also plays a crucial role; highly soluble compounds tend to be more mobile. unep.org Given the polar nature of the ester and the fluorinated alkyl chain, this compound is expected to have some degree of water solubility, suggesting potential for mobility in aqueous environments. Research on other per- and polyfluoroalkyl substances (PFAS) indicates that their transport in the environment is a critical area of study. itrcweb.orgnih.gov

The table below outlines the factors influencing the environmental persistence and mobility of this compound.

Factors Affecting Persistence and Mobility

FactorInfluence on this compoundImplication
Carbon-Fluorine Bond StrengthHigh stability of the tetrafluoropropyl moiety.Potential for persistence of fluorinated degradation products. mdpi.com
Ester LinkageSusceptible to hydrolysis and enzymatic cleavage.Initiates the degradation process, but does not guarantee complete mineralization.
Water SolubilityExpected to be at least moderately soluble.Potential for transport in surface water and groundwater. unep.org
Soil Sorption (Koc)Likely to have a relatively low Koc.Indicates potential for mobility in soil. researchgate.net

Advanced Analytical Techniques for Environmental Monitoring

Accurate monitoring of this compound and its degradation products in environmental matrices requires sensitive and specific analytical techniques.

The analysis of fluorinated compounds in environmental samples such as water, soil, and air is typically challenging due to their low concentrations and the complexity of the sample matrices. nih.gov Advanced analytical methods are essential for their detection and quantification.

Chromatographic Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.gov this compound, being an ester, is likely amenable to GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile and more polar degradation products, such as fluorinated carboxylic acids, LC-MS is the method of choice. nih.gov This technique is widely used for the analysis of a broad range of PFAS in environmental samples.

Spectroscopic Techniques:

19F Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is highly specific for fluorine-containing compounds and can be used to identify and quantify fluorinated products without the need for authentic standards, which is particularly useful for identifying novel degradation products. nih.gov

The following table provides an overview of the analytical techniques applicable to the environmental monitoring of this compound and its metabolites.

Analytical Techniques for Environmental Monitoring

TechniqueAnalytesAdvantagesChallenges
GC-MSThis compound and other volatile/semi-volatile products.High sensitivity and selectivity for volatile compounds. nih.govMay require derivatization for some degradation products.
LC-MSFluorinated carboxylic acids and other polar degradation products.Suitable for a wide range of polar and non-volatile compounds. nih.govMatrix effects can suppress or enhance the signal.
19F NMRAll fluorine-containing species.Can identify and quantify unknown fluorinated products without standards. nih.govLower sensitivity compared to mass spectrometry-based methods.

Future Perspectives and Emerging Research Directions on 2,2,3,3 Tetrafluoropropyl Propanoate

Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of 2,2,3,3-Tetrafluoropropyl propanoate, like many fluorinated esters, conventionally involves the esterification of 2,2,3,3-tetrafluoropropanol with propanoic acid or its derivatives. Future research could explore more efficient and sustainable synthetic routes.

Potential Unexplored Avenues:

Enzymatic Synthesis: The use of lipases or other enzymes for the esterification process could offer higher selectivity, milder reaction conditions, and reduced waste compared to traditional chemical catalysis.

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, improve safety for exothermic fluorination reactions, and allow for easier scalability.

Alternative Fluorinating Agents: Investigation into novel, less hazardous fluorinating agents for the synthesis of the fluorinated alcohol precursor could be a significant area of research.

Methodological Challenges:

Precursor Availability: The synthesis is dependent on the availability and cost of 2,2,3,3-tetrafluoropropanol.

Purification: The polarity of fluorinated esters can be similar to that of their starting materials, potentially complicating purification by distillation or chromatography.

Reaction Optimization: Achieving high yields and purity while minimizing by-product formation remains a constant challenge in fluorochemical synthesis.

Novel Applications in Interdisciplinary Scientific Fields

While specific applications for this compound are not well-established, its properties as a partially fluorinated ester suggest potential utility in several advanced fields. Research on analogous compounds, such as fluorinated ethers and other esters, provides a roadmap for future investigations. For instance, the related compound 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is utilized as a co-solvent in lithium-ion battery electrolytes to improve performance and stability. sigmaaldrich.com

Potential Interdisciplinary Applications:

Materials Science: It could be investigated as a non-volatile solvent or additive in the formulation of advanced polymers, coatings, and adhesives, where chemical resistance and thermal stability are required.

Energy Storage: Drawing parallels from similar fluorinated ethers used in battery technology, it could be explored as a potential electrolyte component or additive in next-generation batteries, such as lithium-sulfur or solid-state batteries. sigmaaldrich.com

Electronics: Its dielectric properties could make it a candidate for use as a cleaning solvent or heat-transfer fluid in the manufacturing of electronic components.

Biomedical Field: While requiring extensive toxicological evaluation, some fluorinated compounds are explored for applications like drug delivery or as contrast agents, though this is a highly speculative area for this specific molecule.

Integration with Sustainable Chemistry Initiatives

The future of any chemical compound is increasingly tied to its environmental footprint. Research into this compound should align with the principles of green and sustainable chemistry.

Areas for Sustainable Integration:

Biodegradability Studies: A critical research priority would be to assess the environmental persistence and biodegradability of the compound.

Renewable Feedstocks: Investigating the potential to derive the propanoate moiety from renewable bio-based sources could enhance its sustainability profile.

Recycling and Recovery: Developing methods to recover and recycle the solvent after use in industrial processes would be a key aspect of a circular economy approach.

Advanced Computational Approaches for Future Discovery

Computational chemistry and molecular modeling can accelerate the discovery and optimization of applications for this compound before extensive lab work is undertaken.

Computational Research Directions:

Computational MethodResearch GoalPotential Impact
Density Functional Theory (DFT) Predict molecular properties such as reactivity, stability, and spectroscopic signatures.Guide synthetic efforts and aid in the characterization of the compound.
Molecular Dynamics (MD) Simulations Simulate its behavior as a solvent or in a mixture, predicting properties like viscosity, density, and solvation capabilities.Screen its potential as a solvent or electrolyte component for specific applications.
Quantitative Structure-Activity Relationship (QSAR) Model potential biological activity or toxicity based on its molecular structure.Provide an early-stage assessment of potential environmental and health impacts.

These computational tools can help prioritize experimental research, reduce costs, and minimize waste by focusing on the most promising avenues.

Identification of Key Knowledge Gaps and Research Priorities

The primary knowledge gap for this compound is the lack of fundamental research and characterization data in the public domain. Future research should prioritize a systematic investigation to build a foundational understanding of the compound.

Key Research Priorities:

Comprehensive Physicochemical Characterization: Detailed experimental data on properties such as boiling point, vapor pressure, viscosity, and solubility in various solvents are needed.

Toxicological and Ecotoxicological Assessment: Rigorous studies are required to determine its safety profile for handling and its potential impact on the environment.

Exploratory Application Screening: Systematic testing of its performance in potential application areas, such as a solvent for specific reactions, a component in electrochemical systems, or as a functional fluid.

Comparative Performance Analysis: Benchmarking its properties and performance against existing commercial solvents and other fluorinated compounds to identify potential advantages.

Development of Cost-Effective Synthesis: Research focused on optimizing the synthesis to improve yield and reduce costs, which would be critical for any potential commercial viability.

Addressing these fundamental gaps is a prerequisite for any advanced or specialized research into the future applications of this compound.

Q & A

Q. Notes

  • Avoid abbreviations; use full chemical names per IUPAC guidelines.
  • Methodological rigor and reproducibility are prioritized in experimental design.
  • Environmental and safety protocols must comply with OSHA and EPA standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.